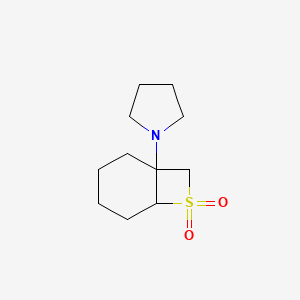
Hydroxyterfenadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyterfenadine is a metabolite of terfenadine, an antihistamine that was once widely used for the treatment of allergic conditions. Terfenadine was withdrawn from the market due to its potential to cause cardiac arrhythmias. This compound, however, is less cardiotoxic and is primarily known for its role in the metabolic pathway of terfenadine .
Preparation Methods
Hydroxyterfenadine can be synthesized through the biotransformation of terfenadine using microbial oxidation. The actinomycete Streptomyces platensis is known to convert terfenadine into this compound through a series of oxidation steps involving cytochrome P450 enzymes . The process involves hydroxylation of the t-butyl group of terfenadine, followed by further oxidation to form this compound .
Chemical Reactions Analysis
Hydroxyterfenadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acid derivatives.
Reduction: It can be reduced back to terfenadine under specific conditions.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions include fexofenadine, which is a further oxidized form of this compound .
Scientific Research Applications
Hydroxyterfenadine has several scientific research applications:
Mechanism of Action
Hydroxyterfenadine exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity . The compound does not readily cross the blood-brain barrier, minimizing central nervous system depression .
Comparison with Similar Compounds
Hydroxyterfenadine is similar to other antihistamines such as fexofenadine and dextromethorphan. it is unique in its reduced cardiotoxicity compared to terfenadine. Fexofenadine, the active metabolite of terfenadine, is also less cardiotoxic and is widely used as a safer alternative .
Similar compounds include:
Fexofenadine: An active metabolite of terfenadine with similar antihistamine properties but reduced cardiotoxicity.
Dextromethorphan: Shares structural similarities with terfenadine and this compound, particularly in the site of hydroxylation.
This compound’s uniqueness lies in its role as an intermediate in the metabolic pathway of terfenadine, providing insights into the biotransformation processes and the development of safer antihistamine drugs .
Properties
CAS No. |
76815-56-0 |
|---|---|
Molecular Formula |
C32H41NO3 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-ol |
InChI |
InChI=1S/C32H41NO3/c1-31(2,24-34)26-17-15-25(16-18-26)30(35)14-9-21-33-22-19-29(20-23-33)32(36,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,29-30,34-36H,9,14,19-24H2,1-2H3 |
InChI Key |
ZIQKFOOBIMENJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


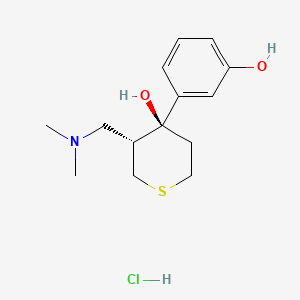
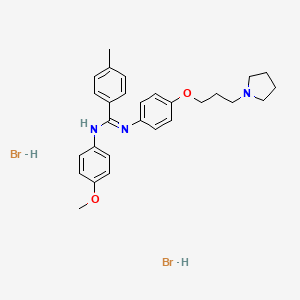
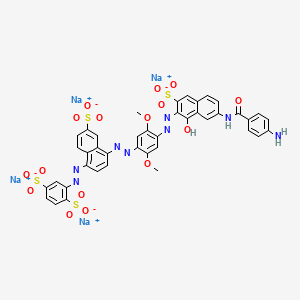


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


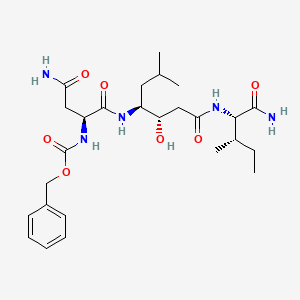
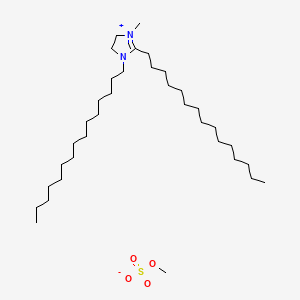
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)

